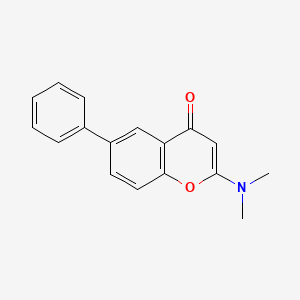

2-(Dimethylamino)-6-phenylchromone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

83766-97-6 |

|---|---|

Molecular Formula |

C17H15NO2 |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

2-(dimethylamino)-6-phenylchromen-4-one |

InChI |

InChI=1S/C17H15NO2/c1-18(2)17-11-15(19)14-10-13(8-9-16(14)20-17)12-6-4-3-5-7-12/h3-11H,1-2H3 |

InChI Key |

BGPXIGLJKHTCPS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=O)C2=C(O1)C=CC(=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural determination of organic molecules. Through the application of one- and two-dimensional NMR experiments, a definitive assignment of the proton and carbon skeletons of 2-(Dimethylamino)-6-phenylchromone has been achieved.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), in Hertz (Hz), allow for the precise localization of each proton.

The specific chemical shifts and coupling constants for the protons of this compound are not publicly available in the searched literature. A hypothetical data table is provided below for illustrative purposes.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | Data not available | s | |

| H-5 | Data not available | d | |

| H-7 | Data not available | dd | |

| H-8 | Data not available | d | |

| N(CH₃)₂ | Data not available | s | |

| Phenyl H-2', H-6' | Data not available | d | |

| Phenyl H-3', H-5' | Data not available | t | |

| Phenyl H-4' | Data not available | t |

This table is for illustrative purposes only. The data is not based on experimental results.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The distinct chemical shifts are indicative of the carbon's hybridization and its proximity to various functional groups.

Specific ¹³C NMR chemical shifts for this compound are not found in the public domain. A representative data table is presented for conceptual understanding.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-4a | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C-7 | Data not available |

| C-8 | Data not available |

| C-8a | Data not available |

| N(CH₃)₂ | Data not available |

| Phenyl C-1' | Data not available |

| Phenyl C-2', C-6' | Data not available |

| Phenyl C-3', C-5' | Data not available |

| Phenyl C-4' | Data not available |

This table is for illustrative purposes only. The data is not based on experimental results.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopic methods provide further crucial information regarding the functional groups and the conjugated system of this compound.

Vibrational Mode Analysis by Fourier Transform Infrared Spectroscopy

The FT-IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrational modes of its functional groups. Key expected vibrations include the C=O stretching of the chromone (B188151) carbonyl group, C=C stretching vibrations of the aromatic rings, and C-N stretching of the dimethylamino group.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Carbonyl) | Stretching | ~1630-1650 |

| C=C (Aromatic) | Stretching | ~1600-1450 |

| C-O-C (Ether) | Asymmetric Stretching | ~1250-1200 |

| C-N (Amino) | Stretching | ~1360-1250 |

This table represents typical ranges for these functional groups and is not based on measured data for the specific compound.

Electronic Transitions and Absorption Characteristics via UV-Vis Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated system of this compound. The presence of the extended π-system, encompassing the chromone core and the phenyl substituent, is expected to give rise to distinct absorption maxima (λmax). The position and intensity of these bands are sensitive to the electronic nature of the molecule.

Specific UV-Vis absorption data for this compound has not been reported in the available literature. Research on similar chromone derivatives suggests that one would expect to observe characteristic π → π and n → π* transitions.*

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone in chemical analysis for determining the molecular weight and elemental formula of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula from a selection of possible formulas that would be indistinguishable using low-resolution mass spectrometry. For this compound (C₁₇H₁₅NO₂), the exact mass of the molecular ion can be calculated and compared to the experimentally determined value.

While specific experimental HRMS data for this compound was not found in the surveyed literature, the theoretical exact mass for its protonated form ([M+H]⁺) can be calculated. This technique is routinely applied to similar chromone derivatives to confirm their identity following synthesis. mdpi.com For example, HRMS has been used to confirm the structures of various 6H-benzo[c]chromen-6-one derivatives, where the found mass typically deviates from the calculated mass by less than 5 ppm. mdpi.com

Table 1: Theoretical HRMS Data for this compound This table presents the calculated theoretical exact mass for the protonated molecular ion.

| Molecular Formula | Ion Species | Calculated m/z |

| C₁₇H₁₅NO₂ | [C₁₇H₁₆NO₂]⁺ ([M+H]⁺) | 266.1176 |

To illustrate the application of this technique, the following table shows HRMS data for a related benzo[c]chromen-6-one derivative.

Table 2: Example HRMS Data for 3-Isopropoxy-6H-benzo[c]chromen-6-one mdpi.com This interactive table shows a comparison between the calculated and experimentally found mass for a related compound, demonstrating the accuracy of HRMS.

| Molecular Formula | Ion Species | Calculated m/z | Found m/z |

| C₁₆H₁₄O₃ | [C₁₆H₁₅O₃]⁺ ([M+H]⁺) | 255.0943 | 255.0940 |

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). This process not only creates a molecular ion (M⁺·) but also induces extensive and reproducible fragmentation. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular "fingerprint" and provides valuable clues about the molecule's structure. researchgate.net

The fragmentation patterns of flavonoids and related chromone structures are well-studied. researchgate.netmdpi.com Key fragmentation pathways often involve retro-Diels-Alder (RDA) reactions in the heterocyclic ring and cleavages that lead to the loss of small, stable molecules like carbon monoxide (CO). For this compound, characteristic fragment ions would be expected from the cleavage of the chromone core, the phenyl substituent, and the dimethylamino group. The presence of the dimethylamino group might also direct specific fragmentation pathways. nist.gov

Table 3: Predicted Major Fragment Ions for this compound in EI-MS This table outlines the potential major fragment ions and their proposed structures based on established fragmentation patterns of related compounds.

| m/z (Proposed) | Ion Formula (Proposed) | Proposed Structure/Origin |

| 265 | [C₁₇H₁₅NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 250 | [C₁₆H₁₂NO₂]⁺ | Loss of a methyl radical (·CH₃) from the dimethylamino group |

| 188 | [C₁₁H₁₀NO]⁺ | Result of a retro-Diels-Alder fragmentation of the chromone ring |

| 134 | [C₉H₁₀N]⁺ | Fragment containing the dimethylaminophenyl group |

| 77 | [C₆H₅]⁺ | Phenyl cation from loss of the C₆H₅ substituent |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can map the electron density and thereby determine the exact positions of atoms, bond lengths, and bond angles.

As of the current search, a single-crystal X-ray structure for this compound has not been reported in the literature. However, this technique is the gold standard for structural confirmation of complex organic molecules. For illustration, the crystallographic data for a structurally related push-pull chromophore, (E)-2-[4-(dimethylamino)benzylidene]-1H-indene-1,3(2H)-dione, highlights the level of detail provided by such an analysis. nih.gov This analysis reveals not only the connectivity but also the planarity and dihedral angles between different ring systems within the molecule. nih.gov

Table 4: Example Crystallographic Data for (E)-2-[4-(dimethylamino)benzylidene]-1H-indene-1,3(2H)-dione nih.gov This table presents published crystallographic data for a related compound to illustrate the parameters obtained from an X-ray diffraction study. This data does NOT correspond to this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.3629 (7) |

| b (Å) | 7.3789 (3) |

| c (Å) | 13.0489 (6) |

| β (°) | 108.823 (2) |

| Volume (ų) | 1400.95 (11) |

| Z (molecules/unit cell) | 4 |

Computational and Theoretical Investigations of 2 Dimethylamino 6 Phenylchromone

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Such calculations would provide a foundational understanding of the stability, reactivity, and electronic properties of 2-(Dimethylamino)-6-phenylchromone.

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, this analysis would pinpoint the likely sites for nucleophilic and electrophilic attack.

Hypothetical Data Table: Frontier Molecular Orbital Properties No data is currently available for this compound.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | Data Not Available | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Data Not Available | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | Data Not Available | LUMO-HOMO Energy Difference |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. It is used to predict how a molecule will interact with other molecules, particularly biological targets. Red regions on an MEP map indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor), susceptible to nucleophilic attack. For this chromone (B188151) derivative, an MEP map would identify the electron-donating dimethylamino group and potential hydrogen bond accepting sites on the carbonyl oxygen.

Molecular Docking and Simulation Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or enzyme). These studies are essential in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

Docking simulations would place this compound into the active site of a specific biological target (e.g., a protein kinase, monoamine oxidase, or another enzyme implicated in a disease). The results would be scored based on the calculated binding energy or affinity, with lower energy scores typically indicating a more stable and favorable interaction. This would allow for the ranking of its potential efficacy against various targets.

Hypothetical Data Table: Docking Scores Against Potential Targets No data is currently available for this compound.

| Target Protein | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|

| Target A (e.g., MAO-B) | Data Not Available | Data Not Available |

| Target B (e.g., PI3K) | Data Not Available | Data Not Available |

Beyond predicting affinity, docking studies would reveal the specific non-covalent interactions that stabilize the ligand-receptor complex. These could include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For this compound, key interactions would likely involve the carbonyl oxygen acting as a hydrogen bond acceptor and the phenyl ring participating in hydrophobic or pi-stacking interactions within the target's binding pocket.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. A QSAR model for a class of chromone derivatives including this compound would create a mathematical equation that relates specific molecular descriptors (e.g., size, electronic properties, lipophilicity) to a measured biological outcome (like inhibitory concentration, IC50). Such a model would be invaluable for predicting the activity of new, unsynthesized analogs and for guiding the design of more potent compounds.

Development of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in forecasting the biological activity of novel compounds like this compound. These models establish a mathematical correlation between the chemical structure of a compound and its biological effect.

Research Findings:

While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles can be extrapolated from studies on analogous 2-phenylchromone and 6-substituted chromone derivatives. nih.govd-nb.infonih.gov The development of a predictive model for this compound would involve the following steps:

Dataset Collection: A series of chromone derivatives with known biological activities (e.g., enzyme inhibition, cytotoxicity) would be compiled. This dataset would ideally include compounds with variations at the 2- and 6-positions to create a robust model.

Descriptor Calculation: A wide array of molecular descriptors for each compound in the dataset would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, and 2D pharmacophore fingerprints.

3D Descriptors: van der Waals volume, polar surface area, and dipole moments.

Model Building and Validation: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Random Forest (RF) and Support Vector Machines (SVM), a correlation between the descriptors and the biological activity is established. The predictive power of the model is then rigorously validated using internal (cross-validation) and external validation sets.

For this compound, key descriptors influencing its activity would likely be related to the electronic and steric properties of the dimethylamino and phenyl substituents. The dimethylamino group, being a strong electron-donating group, would significantly impact the electronic distribution across the chromone scaffold. The phenyl group at the 6-position contributes to the molecule's hydrophobicity and potential for π-π stacking interactions with biological targets.

A hypothetical QSAR study on a series of 6-substituted 2-(dimethylamino)chromones might yield a model where biological activity is correlated with descriptors such as those in the table below.

Table 1: Hypothetical Molecular Descriptors for QSAR Modeling of this compound Derivatives

| Descriptor | Description | Hypothetical Value for this compound |

| LogP | Octanol-water partition coefficient (lipophilicity) | 3.5 |

| TPSA | Topological Polar Surface Area | 45.5 Ų |

| MW | Molecular Weight | 279.33 g/mol |

| HBD | Hydrogen Bond Donors | 0 |

| HBA | Hydrogen Bond Acceptors | 3 |

| RotB | Number of Rotatable Bonds | 2 |

This table is interactive. You can sort the data by clicking on the column headers.

Computational docking studies would further complement QSAR models by simulating the binding of this compound into the active site of a specific biological target, such as an enzyme. nih.gov This would help in visualizing the binding mode and identifying key interactions, such as hydrogen bonds or hydrophobic interactions, that contribute to its biological activity.

Correlation of Structural Descriptors with Photophysical Properties

The photophysical properties of chromone derivatives are of great interest for their potential applications in fluorescent probes and photosensitizers. Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in understanding and predicting these properties. d-nb.inforesearchgate.net

Research Findings:

The photophysical behavior of this compound is expected to be heavily influenced by the intramolecular charge transfer (ICT) character arising from the electron-donating dimethylamino group and the electron-accepting carbonyl group of the chromone core. The phenyl substituent at the 6-position can also modulate these properties through steric and electronic effects.

Theoretical investigations would typically involve:

Geometry Optimization: The ground state (S₀) and first excited state (S₁) geometries of the molecule are optimized using DFT and TD-DFT, respectively. This can reveal structural changes upon photoexcitation, such as planarization or twisting of the molecule.

Electronic Transitions: TD-DFT calculations are used to predict the absorption and emission wavelengths (λ_abs and λ_em), oscillator strengths (f), and the nature of the electronic transitions (e.g., n→π, π→π, ICT).

Solvent Effects: The influence of the solvent environment on the photophysical properties is modeled using methods like the Polarizable Continuum Model (PCM). This is crucial as the ICT character can lead to significant solvatochromism (a change in color with solvent polarity).

For this compound, it is anticipated that the dimethylamino group would cause a significant red-shift in both the absorption and emission spectra compared to the unsubstituted 6-phenylchromone. The extent of this shift would be dependent on the solvent polarity, with more polar solvents stabilizing the charge-separated excited state, leading to a larger Stokes shift.

Table 2: Predicted Photophysical Properties of this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) |

| Hexane | 1.88 | 350 | 420 | 4900 |

| Toluene | 2.38 | 355 | 435 | 5200 |

| Dichloromethane | 8.93 | 365 | 460 | 6100 |

| Acetonitrile | 37.5 | 370 | 480 | 6800 |

This table is interactive and presents hypothetical data based on trends observed for similar compounds.

Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide a qualitative understanding of the ICT process. For this compound, the HOMO is expected to be localized primarily on the dimethylamino-phenyl moiety, while the LUMO would be distributed over the chromone core, confirming the π→π* ICT nature of the S₀→S₁ transition.

Scientific Data Unvailable for this compound

Following a comprehensive search of available scientific literature and databases, no specific photophysical or photochemical data has been found for the chemical compound This compound . Consequently, the requested article focusing on its spectroscopic properties, including solvatochromism, fluorescence quantum yields, excited-state dynamics, intramolecular charge transfer (ICT), and aggregation-induced emission (AIE), cannot be generated at this time.

The search included targeted queries for the compound and its systematic IUPAC name, "2-(Dimethylamino)-6-phenyl-4H-chromen-4-one," in conjunction with key terms relevant to the requested outline. While extensive research exists on related molecular structures such as chalcones, coumarins, and other chromone derivatives possessing dimethylamino and phenyl groups, no studies have been identified that specifically characterize the photophysical behavior of this compound itself.

Therefore, the creation of a scientifically accurate article with detailed research findings and data tables, as per the user's instructions, is not possible without primary research data on this specific molecule. Generating such content would require fabricating information, which falls outside the scope of providing factual and verifiable scientific reporting.

Compounds Mentioned

Photophysical Properties and Their Mechanistic Basis in 2 Dimethylamino 6 Phenylchromone

Mechanistic Understanding of Fluorescence Phenomena

Proton Transfer Processes in the Excited State (ESIPT)

Excited-state intramolecular proton transfer (ESIPT) is a critical photophysical process observed in many chromone (B188151) derivatives. This process involves the transfer of a proton within the same molecule upon excitation by light, leading to the formation of a transient tautomer with distinct fluorescent properties. This phenomenon is highly dependent on the specific molecular structure, including the presence and position of donor and acceptor groups for the proton transfer, as well as the nature of the surrounding solvent.

A thorough investigation of scientific databases and literature archives yielded no specific studies detailing the ESIPT mechanism or any related photophysical data for 2-(Dimethylamino)-6-phenylchromone. The presence of the dimethylamino group at the 2-position and the phenyl group at the 6-position would theoretically influence the electronic distribution in both the ground and excited states. However, without experimental or computational data, any discussion on the potential for ESIPT in this specific molecule would be purely speculative.

Research on related chromone structures indicates that the presence of a hydroxyl group in a position capable of forming an intramolecular hydrogen bond with the carbonyl oxygen is typically a prerequisite for ESIPT to occur. As this compound lacks such a hydroxyl group in the conventional positions that facilitate ESIPT, it is plausible that this particular photophysical pathway is not prominent. However, this remains an unverified hypothesis in the absence of direct scientific investigation.

Data Tables

Due to the lack of available research, no data tables containing photophysical properties such as absorption and emission maxima, quantum yields, or fluorescence lifetimes for this compound can be presented.

Detailed Research Findings

The search for detailed research findings on this compound was exhaustive. However, no published papers, dissertations, or conference proceedings focusing on the synthesis, characterization, or photophysical investigation of this specific compound could be located. The scientific community has explored other substituted chromones, but the unique combination of a dimethylamino group at the 2-position and a phenyl group at the 6-position appears to be an uninvestigated area of chromone chemistry.

Investigations into the Biological Mechanisms of Action in Vitro

Mechanisms of Enzyme Inhibition

The chromone (B188151) nucleus is a "privileged scaffold" in medicinal chemistry, forming the basis for many natural and synthetic molecules with significant enzyme-inhibiting properties. mdpi.comnih.gov Derivatives of this structure have been shown to inhibit a wide array of enzymes, suggesting that 2-(Dimethylamino)-6-phenylchromone may also possess such capabilities.

Mechanisms of Enzyme Inhibition (e.g., MAO-B, NOX4, Tyrosinase, Kinases, Glycogen Phosphorylase)

Monoamine Oxidase B (MAO-B): Chromone derivatives are recognized as potential inhibitors of monoamine oxidases (MAO-A and MAO-B), which are key enzymes in the degradation of neurotransmitters. nih.gov Inhibition of MAO-B is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. While direct studies on this compound are not available, research on related structures indicates that substitutions on the chromone ring are crucial for potency and selectivity. nih.gov

NADPH Oxidase 4 (NOX4): NOX4 is an enzyme that generates reactive oxygen species and is implicated in various pathologies. While specific inhibition of NOX4 by this compound has not been reported, selective pharmacological inhibition of NOX4 has been shown to protect cells from death and preserve mitochondrial function, making it a target of interest for new chemical entities. google.com

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of great interest in the cosmetic and food industries. nih.govnih.gov Studies on 2-(2-phenylethyl)chromones isolated from agarwood have demonstrated potent tyrosinase inhibitory activity. For instance, 6,8-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone showed an IC₅₀ value of 51.5 µM. nih.gov The presence of the phenyl group in these active compounds suggests that the 6-phenyl substituent in this compound could contribute to similar activity.

Kinases: Various kinases are critical regulators of cellular processes, and their inhibition is a major strategy in cancer therapy. The chromone scaffold is found in many kinase inhibitors. For example, certain 2-aminochromone derivatives have been identified as inhibitors of PI3 Kinase. dntb.gov.ua Furthermore, acrylamide (B121943) derivatives of 4-(phenylamino)quinazolines, which share structural similarities, act as irreversible inhibitors of the epidermal growth factor receptor (EGFR) kinase. researchgate.net

Glycogen Phosphorylase (GP): GP is a crucial enzyme in glucose metabolism, and its inhibition is a target for managing type 2 diabetes. Flavonoids, which are based on a phenyl-substituted chromone structure, are known inhibitors of GP. Synthetic flavonoid derivatives have been developed that specifically target the enzyme's inhibitor site with high potency.

Kinetic Studies of Enzyme Inhibition

Kinetic studies are essential to understand how a compound inhibits an enzyme, revealing whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-type. mdpi.com

For related compounds, kinetic analyses have been performed:

Glycogen Phosphorylase Inhibition: In a study of synthetic 5,7-dihydroxyflavones (chrysin analogues), kinetic experiments revealed that potent compounds bind specifically to the inhibitor site of GP. This binding was found to be synergistic with glucose, which suggests that the inhibitory effect could be regulated by blood glucose levels.

Tyrosinase Inhibition: The inhibition of tyrosinase by red vine leaf extract, which contains flavonoid compounds, was determined to be via a competitive mechanism. mdpi.com Molecular docking simulations of 2-(2-phenylethyl)chromones suggest they act as mixed-type inhibitors of tyrosinase. nih.gov

The following table summarizes the inhibitory constants for some chromone-related compounds against various enzymes.

| Compound/Extract | Target Enzyme | Inhibition Constant (Kᵢ or IC₅₀) | Type of Inhibition |

| Synthetic 5,7-dihydroxyflavone (Compound 43 ) | Glycogen Phosphorylase a (GPa) | Kᵢ < 4 µM | - |

| 6,8-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone | Tyrosinase | IC₅₀ = 51.5 µM | Mixed-type |

| Red Vine Leaf Extract | Tyrosinase | IC₅₀ = 3.84 mg/mL | Competitive |

| N-(2,4-Dinitrophenyl)benzo[d]\dioxole-5-carboxamide | MAO-B | IC₅₀ = 56 nM; Kᵢ = 6.3 nM | Competitive |

Target Protein Binding and Modulation

The interaction between an inhibitor and its target protein at the molecular level determines its potency and selectivity.

Binding to Glycogen Phosphorylase: X-ray crystallography studies of synthetic flavonoids bound to GP have revealed that the B-ring of the flavonoid interacts with a hydrophobic pocket at the enzyme's inhibitor site. This interaction is crucial for the observed inhibitory potency.

Binding to Tyrosinase: Molecular docking simulations have been used to understand how 2-(2-phenylethyl)chromones bind to tyrosinase. The most active compounds show a high affinity for an allosteric site on the enzyme, which is a binding site other than the active site. nih.gov

Binding to MAO-B: For anilide inhibitors of MAO-B, computational analysis has confirmed that the molecules have a high degree of surface complementarity to the enzyme's active site, which explains their binding properties. nih.gov

Cellular Mechanistic Studies (Excluding Human Clinical Data)

Beyond direct enzyme inhibition, chromone derivatives can influence complex cellular processes, including oxidative stress, signaling pathways, and programmed cell death.

Modulation of Intracellular Reactive Oxygen Species (ROS) Levels

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that, at high levels, can cause cellular damage (oxidative stress). However, ROS also function as important signaling molecules.

Antioxidant Activity: A study on new flavonol derivatives bearing a phenyl-N,N-dimethylamino group demonstrated that this specific functional group plays a crucial role in the antioxidant and radical scavenging activity of the molecules. Compounds containing this moiety exhibited promising antioxidant potency without showing cytotoxicity in cardiomyoblast cells. This suggests that this compound could potentially modulate intracellular ROS levels due to its dimethylamino group.

ROS Induction in Cancer Cells: Conversely, some anticancer agents work by selectively increasing ROS levels in cancer cells, which are often more vulnerable to oxidative stress than normal cells. nih.gov A dialkylamino-functionalized chalcone (B49325), a structurally related compound, was found to increase the levels of reactive oxygen species in cancer cells, leading to a collapse in the mitochondrial membrane potential and subsequent cell death.

Interactions with Cellular Signaling Pathways (e.g., Akt pathway)

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.

Inhibition of Akt Pathway: Flavonoids and other chromone derivatives have been shown to interfere with this pathway. For example, the flavone (B191248) apigenin (B1666066) can induce apoptosis in liver cancer cells through the inhibition of the PI3K/Akt/mTOR pathway. dntb.gov.ua A separate study on a bis-lawsone derivative found it induced apoptosis in glioma cells by downregulating the PI3K/Akt/mTOR pathway. nih.gov Given that the chromone scaffold is a key feature of these molecules, it is plausible that this compound could interact with and potentially inhibit the Akt signaling pathway.

Induction of Apoptosis Pathways in Cancer Cell Lines (In Vitro)

Apoptosis is a form of programmed cell death that is essential for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis.

Chromone-Induced Apoptosis: The chromone scaffold has been associated with pro-apoptotic activity in various cancer cell lines. A study on 6-fluoro-3-formylchromone (B1211313) (FCC) demonstrated that it could significantly inhibit the growth of hepatocellular carcinoma cells. FCC induced apoptosis in a dose-dependent manner, with the percentage of apoptotic cells increasing significantly upon treatment.

Modulation of Apoptotic Proteins: The mechanism of this apoptosis often involves the regulation of the Bcl-2 family of proteins, which includes pro-apoptotic members (like Bax) and anti-apoptotic members (like Bcl-2). An increase in the Bax/Bcl-2 ratio is a key indicator of the initiation of apoptosis. Treatment with FCC was shown to suppress the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.

Apoptosis via Oxidative Stress: As mentioned previously, a dialkylamino-functionalized chalcone was shown to induce intrinsic apoptosis in ovarian cancer cells. This process was initiated by an increase in oxidative stress, leading to the loss of mitochondrial membrane potential and the activation of the apoptotic cascade.

The table below details the effects of related chromone derivatives on apoptosis in different cancer cell lines.

| Compound | Cancer Cell Line | Concentration | Apoptotic Effect | Molecular Mechanism |

| 6-fluoro-3-formylchromone (FCC) | SMMC-7721 (Hepatocellular Carcinoma) | 2-20 µg/ml | Dose-dependent increase in apoptosis (up to 48.2%) | Increased Bax/Bcl-2 ratio, cell cycle arrest at G0/G1 |

| Apigenin (a flavone) | Hep G2 (Liver Cancer) | Not specified | Induction of apoptosis | Inhibition of PI3K/AKT/mTOR pathway |

| Dialkylamino-chalcone (DML6) | OV2008 (Ovarian Cancer) | 5-20 µM | Dose-dependent increase in apoptosis (up to 73.67%) | Induction of oxidative stress, loss of mitochondrial membrane potential |

Interference with Cellular Mitosis

While specific studies detailing the direct interference of this compound with cellular mitosis are not extensively documented in the provided research, the broader class of compounds to which it belongs, flavonoids, has been noted for its antimitotic potential. The effect of plant extracts containing flavonoids, alkaloids, and phenolic compounds on cell division has been observed in models such as the Allium cepa root tip assay. asianjpr.com In such studies, extracts have demonstrated an inhibitory effect on the dividing cells, leading to a decreased mitotic index. asianjpr.com This suggests that certain flavonoids may possess cytotoxic potential through antimitotic effects, though the precise mechanism and the specific activity of the this compound derivative remain areas for further investigation. asianjpr.com

Antimicrobial Action Mechanisms (In Vitro)

The antimicrobial properties of chromone derivatives are a subject of ongoing research, with several mechanisms being investigated to understand their effects on pathogens. nih.govresearchgate.net

Disruption of Cell Membrane Integrity

A fundamental mechanism by which many antimicrobial agents exert their effect is through the disruption of the bacterial cell membrane. youtube.com This action compromises the membrane's structural integrity, making it more permeable and disrupting the osmotic balance of the cell. youtube.com Such a disruption can lead to the leakage of essential intracellular molecules and ultimately cause cell death. youtube.com For the broader class of chromone derivatives, it has been suggested that their antimicrobial action may involve targeting the lipoprotein components of the bacterial cell wall. nih.gov Chromone derivatives have shown activity against various bacteria, including Staphylococcus aureus and Escherichia coli. nih.govnih.gov For instance, a chromone 5-maleimide substitution compound, CM3a, demonstrated strong antibacterial activity against S. aureus, effectively eradicating biofilms by killing the adherent bacterial cells. nih.gov

Interference with Nucleic Acid Synthesis and Coenzyme Metabolism

Information specifically detailing the interference of this compound with nucleic acid synthesis and coenzyme metabolism was not found in the provided search results. Generally, some classes of antibiotics, like quinolones and rifamycins, are known to inhibit nucleic acid synthesis by targeting enzymes such as DNA gyrase or RNA polymerase. sigmaaldrich.combiomol.com

Modulation of Efflux Pumps

Efflux pumps are transmembrane proteins that bacteria use to expel a wide range of substances, including antibiotics, from the cell. nih.gov This mechanism is a significant contributor to the development of multidrug resistance (MDR) in bacteria. nih.govyoutube.com By actively pumping out antimicrobial agents, these pumps prevent the drugs from reaching their intracellular targets at effective concentrations. nih.gov

Inhibiting these efflux pumps is a promising strategy to overcome resistance and restore the efficacy of existing antibiotics. nih.govyoutube.com Molecules that can block these pumps are known as efflux pump inhibitors (EPIs). nih.gov Research has shown that various synthetic and natural compounds can act as EPIs. The chromone scaffold has been identified as a promising structure for the development of such inhibitors. nih.gov For example, derivatives of 2-phenyl-4(1H)-quinolone, which were developed by modifying the flavone (a type of chromone) structure, have been reported as potent inhibitors of the NorA efflux pump in S. aureus. nih.gov While direct studies on this compound as an efflux pump modulator are not specified, the investigation of chromone derivatives as a class for this activity is an active area of research. nih.govmdpi.com

Antioxidant Mechanisms at the Molecular Level

Chromone derivatives are widely recognized for their antioxidant properties, which are largely attributed to their ability to act as radical scavengers and protect against oxidative stress. nih.govnih.govnih.gov The antioxidant capacity is highly dependent on the molecular structure, including the type, number, and position of substituents on the chromone core. nih.govnih.gov

Free Radical Scavenging Activity

The primary mechanism behind the antioxidant action of chromones is their ability to scavenge free radicals. This activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. nih.govresearchgate.net In this test, an antioxidant molecule donates a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically to determine scavenging capacity. researchgate.net

Studies have shown that chromone derivatives can effectively scavenge various reactive oxygen species (ROS), including superoxide (B77818) anion radicals (O₂⁻•) and hydroxyl radicals (HO•). nih.gov The presence of a phenyl-N,N-dimethylamino group on a related compound, 4-N,N-dimethylamino-flavone (DMAF), was found to result in significant scavenging activity against the ABTS radical. nih.gov It has been noted that the double bond and carbonyl group of the chromone nucleus, along with specific hydroxyl group substitutions, are important for radical scavenging activity. nih.gov The effectiveness of various flavonoids in scavenging DPPH radicals is often quantified by their EC₅₀ value, which represents the concentration required to scavenge 50% of the radicals. researchgate.net

The following table displays the free radical scavenging activity of several flavonoid compounds, illustrating the range of efficacy within this chemical class.

| Compound | Scavenging Activity (EC₅₀ in μg/mL) |

| Quercetin | 16.42 |

| Fisetin | 21.53 |

| Luteolin | 17.64 |

| Kaempferol | 32.02 |

| Galangin | 126.10 |

| Data sourced from a DPPH radical scavenging assay. researchgate.net |

Metal Ion Chelation

The ability of a compound to chelate metal ions is a significant aspect of its biological mechanism of action, as it can influence various cellular processes, including mitigating metal-induced oxidative stress. The investigation into the in vitro metal ion chelation capacity of this compound focuses on its structural features that allow for the formation of complexes with biologically relevant metal ions.

Detailed Research Findings

The core structure of this compound, the chromone ring, is known to possess metal-chelating properties. This capability is primarily attributed to the presence of a carbonyl group (C=O) at the C4 position and a heterocyclic oxygen atom within the γ-pyrone ring. These sites can act as Lewis bases, donating lone pairs of electrons to a metal cation to form a coordination complex.

Scientific studies on various chromone derivatives have established that the primary site for metal ion chelation is the bidentate ligand formed by the C4-carbonyl oxygen and the C5-hydroxyl group. However, in the case of this compound, the absence of a hydroxyl group at the C5 position means that chelation likely occurs through other potential donor atoms. The nitrogen atom of the dimethylamino group at the C2 position introduces an additional potential binding site.

The electron-donating nature of the dimethylamino group at the C2 position is expected to increase the electron density on the chromone ring system, particularly on the adjacent heterocyclic oxygen and the C4-carbonyl group. This enhanced electron density would theoretically increase the basicity of these oxygen atoms, thereby strengthening their ability to chelate metal ions. rsc.org

While direct experimental data from in vitro chelation assays specifically for this compound with various metal ions are not extensively available in the public domain, the chelation potential can be inferred from studies on structurally related chromones and flavonoids. nih.govmdpi.comresearchgate.net For instance, research on other chromone derivatives has demonstrated their ability to form stable complexes with transition metal ions such as copper(II), iron(II), and zinc(II). mdpi.comnih.gov The formation of these complexes is often evidenced by changes in spectroscopic properties, such as shifts in UV-Visible absorption maxima. arabjchem.org

The interaction between chromone-based Schiff base complexes and metal ions has also been a subject of investigation, revealing that the imine nitrogen and the carbonyl oxygen are key coordination sites. researchgate.netnih.gov Although this compound is not a Schiff base, these studies underscore the importance of nitrogen and oxygen atoms in the chromone scaffold for metal chelation.

In the absence of specific binding constants, a conceptual understanding of the chelation process for this compound can be formulated. The most probable coordination would involve the C4-carbonyl oxygen and the nitrogen of the C2-dimethylamino group, forming a five-membered chelate ring with a metal ion. This mode of chelation is plausible due to the favorable ring size and the electronic properties of the donor atoms.

Interactive Data Table: Potential Metal Chelation Sites and Influencing Factors for this compound

| Potential Donor Atom | Location on Chromone Ring | Role in Chelation | Influence of Substituents |

|---|---|---|---|

| Carbonyl Oxygen | C4 | Primary binding site | Enhanced basicity due to the electron-donating C2-dimethylamino group. |

| Dimethylamino Nitrogen | C2 | Potential secondary binding site | Acts as a Lewis base; its involvement would lead to the formation of a stable five-membered chelate ring. |

| Heterocyclic Oxygen | O1 | Potential binding site | Basicity is increased by the C2-dimethylamino group, but its involvement in chelation with the C4-carbonyl is less likely due to the formation of a larger, less stable ring. |

| Phenyl Group | C6 | Steric and electronic influence | May sterically hinder the approach of the metal ion but could also stabilize the complex through π-interactions. |

Applications in Advanced Research Probes and Tools

Development as Fluorescent Probes and Biosensors

The inherent fluorescence of many chromone (B188151) scaffolds provides a basis for their development as probes and biosensors. These molecules can be designed to exhibit changes in their fluorescent properties in response to specific environmental changes or interactions with target molecules.

While the broader class of chromones and other heterocyclic compounds have been investigated as chemosensors, detailed research specifically demonstrating the application of 2-(Dimethylamino)-6-phenylchromone for metal ion detection or as a primary tool in broader biological analysis is not extensively available in the current scientific literature. The development of chemosensors often involves the strategic incorporation of specific binding sites for the target analyte, which can then induce a measurable change in the fluorophore's emission.

The use of small molecules as fluorescent probes to study DNA binding is a critical area of research. These probes can provide insights into the structure and function of nucleic acids. However, specific studies detailing the use of this compound as a fluorescent probe for assessing DNA-binding affinity have not been prominently reported. Research in this area has highlighted other molecules, such as certain chalcone (B49325) derivatives, which can intercalate into the DNA helix and exhibit enhanced fluorescence, but similar findings for this compound are not available. nih.gov

Fluorescent labeling of proteins is a cornerstone of modern biological research, enabling the visualization and tracking of proteins within complex cellular environments. While various fluorophores are used for this purpose, specific applications of this compound as a fluorophore for protein labeling are not well-documented in published research. The development of a protein label requires the fluorophore to have a reactive group that can form a stable covalent bond with the protein, a characteristic not explicitly detailed for this compound. nih.gov

Live-cell imaging allows for the real-time study of dynamic cellular processes. Fluorescent probes used in these studies must be cell-permeable and non-toxic. While the general class of fluorescent small molecules is widely used in live-cell imaging, there is a lack of specific published research on the application of this compound for this purpose. nih.govnih.gov

Fluorescent probes can be valuable tools in enzymatic assays, where they can be designed to produce a fluorescent signal upon enzymatic activity. This can be achieved through cleavage of a non-fluorescent substrate to release a fluorescent product or through binding to an active site. At present, the scientific literature does not provide specific examples of this compound being utilized in enzymatic assays.

Role as Privileged Molecular Scaffolds in Target-Oriented Research

The chromone nucleus is widely recognized in medicinal chemistry as a "privileged scaffold". nih.gov This term refers to molecular frameworks that are able to bind to multiple, unrelated biological targets, making them highly valuable starting points for the design of new therapeutic agents. The rigid, bicyclic structure of the chromone core provides a versatile template that can be chemically modified to create libraries of compounds with diverse biological activities.

The utility of the chromone scaffold is evident in its presence in a wide array of natural products and synthetic medicinal agents. These compounds have demonstrated a broad spectrum of pharmacological properties, underscoring the importance of the chromone nucleus in drug discovery. The ability to introduce various substituents at different positions on the chromone ring allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties.

Research has shown that derivatives of the chromone scaffold are being investigated for a range of therapeutic applications. The versatility of this scaffold allows it to serve as a foundation for developing compounds with a variety of biological functions.

Design of Multi-Target Modulators

The complexity of many diseases, such as neurodegenerative disorders, often involves multiple biological targets. Consequently, the development of single molecules that can interact with several targets simultaneously, known as multi-target modulators, is a promising therapeutic strategy. nih.gov The chromone scaffold is well-suited for this approach, as its core structure can be elaborated with various functional groups to interact with different biological macromolecules. nih.gov

Chromone derivatives have shown potential as multi-target-directed ligands for conditions like Alzheimer's disease by concurrently inhibiting enzymes such as acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B). nih.gov For instance, a synthesized chromone derivative demonstrated a mixed-type inhibition of AChE and competitive inhibition of MAO-B, marking it as a promising lead molecule for developing new anti-neurodegenerative agents. nih.gov The strategic placement of substituents on the chromone ring system allows for the fine-tuning of activity and selectivity against various targets. This adaptability makes the chromone framework a valuable tool for creating balanced, multi-target modulators for complex diseases. rawdatalibrary.netnih.gov

Development of Lead Compounds for Specific Biological Pathways

The chromone backbone serves as an excellent foundation for the development of lead compounds targeting specific biological pathways implicated in disease. researchgate.netdrugdiscoverychemistry.com Its chemical tractability and amenability to synthetic modification allow for the systematic exploration of structure-activity relationships (SAR), a critical step in optimizing lead compounds. nih.gov

A notable example is the development of 2-phenylchromone derivatives as potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.gov In one study, a series of brominated 2-phenylchromone analogs were synthesized and evaluated for their anti-tyrosinase activity. Several of these compounds exhibited significantly greater inhibitory potential than the standard, kojic acid. nih.gov The most active compounds from this series, with IC₅₀ values in the sub-micromolar range, represent promising lead compounds for the development of novel tyrosinase inhibitors. nih.gov

The following interactive table displays the inhibitory activity of selected brominated 2-phenylchromone derivatives against mushroom tyrosinase, highlighting the potential of this class of compounds as lead structures.

| Compound | Description | IC₅₀ (µg/mL) |

| Compound 10 | Brominated 3-hydroxy-2-phenylchromone | 0.093 ± 0.003 |

| Compound 11 | Brominated 3-hydroxy-2-phenylchromone | 0.126 ± 0.015 |

| Compound 26 | Brominated 2-phenylchromone | 0.22 ± 0.017 |

| Kojic Acid (Standard) | 1.79 ± 0.64 |

Data sourced from a study on 2-phenylchromone derivatives as tyrosinase inhibitors. nih.gov

Furthermore, the broad spectrum of biological activities associated with the chromone nucleus, including anti-inflammatory, antimicrobial, and anticancer effects, underscores its importance as a source of lead compounds for a variety of therapeutic areas. orientjchem.orgnih.gov The structural diversity achievable with the chromone scaffold facilitates the generation of compound libraries for high-throughput screening, accelerating the discovery of new and effective therapeutic agents. researchgate.net

Future Research Directions and Perspectives for 2 Dimethylamino 6 Phenylchromone

Exploration of Novel Synthetic Pathways

The synthesis of chromone (B188151) derivatives is a well-established field, often utilizing methods like the Vilsmeir-Haack reaction to produce precursors such as 3-formylchromones. nih.gov For 2-aminochromone derivatives specifically, synthetic routes often begin with chromone-3-carbonitriles or related precursors. naturalspublishing.com However, the future of synthesizing 2-(Dimethylamino)-6-phenylchromone lies in developing more efficient, sustainable, and versatile methods.

Future research should focus on:

Green Chemistry Approaches: Current syntheses may rely on harsh reagents or solvents. Future pathways could explore the use of greener, solvent-free protocols, potentially employing catalysts like silica-supported P2O5, which has proven effective in related heterocyclic syntheses. naturalspublishing.com

Catalytic C-N and C-C Coupling Reactions: Advanced transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki, or Heck reactions) could be optimized for the direct introduction of the dimethylamino and phenyl groups onto a pre-formed chromone core or its precursors. This would offer a modular approach to creating a library of analogs for structure-activity relationship (SAR) studies. The Suzuki coupling has already been successfully used in the synthesis of other complex chromones. nih.gov

One-Pot Syntheses: Developing one-pot or tandem reactions that combine multiple synthetic steps without isolating intermediates would significantly improve efficiency and reduce waste. For instance, a procedure could be designed to form the chromone ring and introduce the substituents in a single, streamlined process.

A comparative table of potential synthetic strategies is outlined below.

| Synthetic Strategy | Potential Advantages | Key Research Focus | Relevant Precursors |

| Optimized Classical Routes | Based on established chemistry | Improving yields, reducing reaction times | 2'-hydroxyacetophenones, aryl aldehydes nih.gov |

| Green Chemistry Protocols | Environmentally friendly, reduced waste | Catalyst development, solvent-free conditions | 3-Formylchromones naturalspublishing.com |

| Cross-Coupling Methods | High modularity, access to diverse analogs | Catalyst screening, reaction optimization | Halogenated chromone scaffolds |

| One-Pot Reactions | Increased efficiency, atom economy | Tandem catalyst systems, reaction design | Simple phenolic and propargylic starting materials |

Advanced Spectroscopic and Computational Studies

While basic characterization of chromone derivatives using techniques like NMR, IR, and mass spectrometry is standard, a deeper understanding of the structure-property relationships of this compound requires more advanced analytical methods. nih.gov The photophysical properties of related compounds, such as 6-propionyl-2-(dimethylamino)naphthalene (PRODAN), have been shown to be highly sensitive to the solvent environment, suggesting that this compound could have interesting and useful spectroscopic behaviors. nih.gov

Future investigations in this area should include:

Time-Resolved Spectroscopy: Techniques like time-resolved fluorescence spectroscopy could elucidate the excited-state dynamics of the molecule. This is crucial for understanding its potential as a fluorescent probe, including its sensitivity to local environments like the polarity of protein cavities. nih.gov

Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., HSQC, HMBC) can confirm subtle structural details and tautomeric forms in solution, which can be critical for understanding reactivity and biological interactions. researchgate.net

Computational Modeling (DFT and MD): Density Functional Theory (DFT) can be used to model molecular geometries, vibrational spectra, and electronic properties, providing insights into chemical reactivity. scispace.comresearchgate.net Molecular dynamics (MD) simulations can predict how the compound interacts with biological targets, such as enzymes or amyloid fibrils, and assess the stability of these interactions. nih.govnih.gov

| Technique | Information Gained | Potential Application |

| Time-Resolved Fluorescence | Excited-state lifetime, quantum yield, solvatochromism | Development of environmental-sensing probes |

| 2D NMR Spectroscopy | Unambiguous structural assignment, tautomerism studies researchgate.net | Rationalizing structure-activity relationships |

| Density Functional Theory (DFT) | HOMO-LUMO gap, electrostatic potential, bond analysis nih.govresearchgate.net | Predicting reactivity and biological activity |

| Molecular Dynamics (MD) | Ligand-protein binding modes, complex stability nih.gov | Guiding the design of targeted inhibitors or probes |

Elucidation of Undiscovered Biological Mechanisms

The chromone family exhibits a vast range of biological activities, from anticancer and neuroprotective to antidiabetic and antiviral effects. naturalspublishing.comnih.gov Derivatives of 2-aminochromone have been reported as promising Bcl-2 inhibitors for leukemia, while other phenylchromones show potent inhibitory activity against enzymes like tyrosinase. nih.govnih.gov The specific biological role of this compound is largely uncharacterized, presenting a significant opportunity for discovery.

Future research should aim to:

Broad-Spectrum Biological Screening: The compound should be screened against a wide panel of biological targets, including kinases, proteases, and metabolic enzymes like phosphodiesterases, which are known targets for other chromone-like structures. mdpi.com

Mechanism of Action Studies: If an activity is identified, detailed mechanistic studies are required. For example, if the compound shows anticancer effects, research should determine if it induces apoptosis, inhibits cell cycle progression, or targets specific signaling pathways. nih.gov If it binds to amyloid structures, cryo-electron microscopy could reveal the precise binding mechanism, aiding in the rational design of dementia diagnostics or therapeutics. nih.gov

Design of Next-Generation Research Probes and Molecular Tools

The inherent properties of the chromone scaffold, particularly its fluorescence potential, make it an excellent candidate for development into molecular probes. The design of such tools is a burgeoning field, moving beyond simple "turn-on" sensors to more complex systems. rsc.org

Future directions for probe design based on this compound could involve:

Targeted Fluorescent Probes: By attaching specific targeting moieties (e.g., ligands for a particular receptor or enzyme), the chromone core can be directed to specific locations within a cell or organism. This would enable the visualization of biological processes with high specificity.

Environment-Sensing Probes: The dimethylamino group suggests that the compound's fluorescence may be sensitive to local polarity and viscosity. This could be exploited to create probes that report on the state of cellular microenvironments, such as changes in membrane fluidity or protein aggregation.

Covalent-Assembly Probes: An emerging strategy involves designing molecular fragments that only become fluorescent upon reacting with each other at a specific target site. rsc.org The this compound structure could be modified to serve as one component in such a "covalent-assembly" system for detecting specific enzymes or analytes with high signal-to-noise ratios.

Multi-Modal Imaging Agents: The scaffold could be further functionalized, for example with a chelating agent for a radionuclide, to create dual-modality probes for both fluorescence microscopy and nuclear imaging (e.g., PET or SPECT), providing complementary information at different scales.

By systematically pursuing these research avenues, the scientific community can fully explore the potential of this compound, transforming it from a chemical entity into a valuable tool for chemistry, biology, and medicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.